tert-Butyl (S)-3-hydroxy-4-methylenepiperidine-1-carboxylate
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Overview
Description
tert-Butyl(S)-3-hydroxy-4-methylenepiperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a hydroxy group, and a methylene group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(S)-3-hydroxy-4-methylenepiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
In industrial settings, the production of tert-Butyl(S)-3-hydroxy-4-methylenepiperidine-1-carboxylate may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(S)-3-hydroxy-4-methylenepiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methylene group can be reduced to form a saturated piperidine ring.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methylene group may result in a fully saturated piperidine derivative.
Scientific Research Applications
tert-Butyl(S)-3-hydroxy-4-methylenepiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl(S)-3-hydroxy-4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the methylene group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the piperidine ring.
tert-Butyl 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenylcarbamate: Contains a tert-butyl group and a carbamate moiety but differs in the aromatic substitution pattern.
Uniqueness
tert-Butyl(S)-3-hydroxy-4-methylenepiperidine-1-carboxylate is unique due to its combination of a piperidine ring with a tert-butyl group, hydroxy group, and methylene group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19NO3 |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (3S)-3-hydroxy-4-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3/t9-/m1/s1 |
InChI Key |
IMRNHROGUGVTAI-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=C)[C@@H](C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)O |
Origin of Product |
United States |
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